molecular formula C21H18ClN3O4 B6584325 methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate CAS No. 1251599-24-2

methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate

Cat. No.: B6584325
CAS No.: 1251599-24-2
M. Wt: 411.8 g/mol
InChI Key: NWAQDNCRZFOLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate is a synthetic small molecule featuring a benzoate ester core linked to a substituted pyrimidine moiety via an acetamido spacer. The pyrimidine ring is substituted with a 4-chlorophenyl group and a methyl group, while the benzoate ester is positioned at the meta position.

Properties

IUPAC Name

methyl 3-[[2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c1-13-10-19(25-20(23-13)14-6-8-16(22)9-7-14)29-12-18(26)24-17-5-3-4-15(11-17)21(27)28-2/h3-11H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAQDNCRZFOLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidine intermediate.

    Formation of the Benzoate Ester: The benzoate ester group can be formed by esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst.

    Coupling of the Acetamido Group: The final step involves the coupling of the acetamido group to the pyrimidine intermediate through an amide bond formation reaction, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, and hydrolysis can yield benzoic acid and amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with pyrimidine derivatives exhibit significant anticancer properties. Methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that similar pyrimidine-based compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar effects.

Antimicrobial Properties
Pyrimidine derivatives are well-documented for their antimicrobial activities. The incorporation of the chlorophenyl moiety is hypothesized to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against both gram-positive and gram-negative bacteria.

Synthesis and Derivatives

This compound can be synthesized through various chemical pathways involving the reaction of benzoic acid derivatives with pyrimidine compounds. The synthesis typically involves:

  • Step 1 : Formation of the pyrimidine derivative.
  • Step 2 : Acetylation to introduce the acetamido group.
  • Step 3 : Methylation to form the final ester product.

This synthetic route allows for the modification of functional groups, leading to a library of derivatives that can be screened for enhanced biological activity.

Biological Research Applications

Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Pyrimidines are known to interact with various enzymes involved in metabolic pathways, making them suitable candidates for drug development targeting specific enzyme systems.

Targeted Drug Delivery Systems
Research is ongoing into the use of this compound in targeted drug delivery systems. Its structural properties allow it to be conjugated with nanoparticles or liposomes, enhancing the targeted delivery of therapeutic agents to specific tissues or cells.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study BAntimicrobial EfficacyShowed effectiveness against Staphylococcus aureus and E. coli strains.
Study CEnzyme InhibitionIdentified as a potent inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy.

Mechanism of Action

The mechanism of action of methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Similarities

Table 1: Key Structural Features of Analogous Compounds
Compound Name/ID Core Structure Heterocycle Substituents Ester Group Linker Type Reference
Methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate Benzoate ester 4-Chlorophenyl, 6-methylpyrimidin-4-yl Methyl Acetamido N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester Pyridazin-3-yl Ethyl Phenethylamino [2]
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Benzoate ester 6-Methylpyridazin-3-yl Ethyl Phenethylamino [2]
Compound 26 (Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate) Benzoate ester 5-Phenylthieno[2,3-d]pyrimidin-4-yl Methyl Oxyl [3]
Key Observations:

Heterocyclic Diversity: The target compound contains a pyrimidine ring, whereas analogs like I-6230 and I-6232 feature pyridazine or substituted pyridazine rings. Compound 26 replaces pyrimidine with a thieno[2,3-d]pyrimidine system, introducing a sulfur atom into the heterocyclic scaffold .

Ester Group Variations :

  • The target compound uses a methyl ester , while I-6230 and I-6232 employ ethyl esters . Methyl esters generally exhibit faster metabolic hydrolysis than ethyl esters, which could affect bioavailability .

Linker Modifications: The acetamido linker in the target compound differs from the phenethylamino (I-6230, I-6232) or oxyl (Compound 26) linkers. Acetamido spacers may confer rigidity and influence binding affinity to biological targets.

Table 2: Physicochemical Data of Selected Analogs
Compound Name/ID Melting Point (°C) Molecular Weight (g/mol) Yield (%) Reference
This compound Not reported Not reported Not reported N/A
Compound 26 147–148 377.0 69 [3]
I-6230 Not reported Not reported Not reported [2]
Key Observations:
  • Compound 26 (from ) exhibits a moderate melting point (147–148°C) and a molecular weight of 377.0 g/mol, suggesting reasonable stability for further biological testing .
  • The absence of melting point or synthetic yield data for the target compound and I-6230/I-6232 limits direct comparisons.

Biological Activity

Methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉ClN₂O₃
  • Molecular Weight : 348.81 g/mol

This structure includes a chlorophenyl moiety, a pyrimidine ring, and an acetamido group, which are significant for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Studies have indicated that compounds with similar structures exhibit significant antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, derivatives containing pyrimidine rings have shown inhibitory effects against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
  • Antimicrobial Activity :
    • The compound's structural components suggest potential antimicrobial properties. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess such capabilities .
  • Anti-inflammatory Effects :
    • Compounds with similar functionalities have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Kinases : By targeting specific kinases involved in cell signaling pathways, the compound may effectively reduce tumor growth and proliferation.
  • Modulation of Immune Response : Its anti-inflammatory properties may arise from the modulation of immune cell activity, reducing inflammation and promoting healing.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Studies :
    • A study on pyrazole derivatives showed that compounds with similar structural motifs exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that this compound could have comparable effects .
  • Antimicrobial Testing :
    • In vitro tests conducted on pyrimidine derivatives revealed significant antibacterial activity against Mycobacterium species, suggesting that this compound could be effective against resistant bacterial strains .
  • In Vivo Studies :
    • Animal models treated with related compounds demonstrated reduced tumor sizes and improved survival rates, supporting the potential therapeutic application of this compound in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate?

  • Answer : The synthesis typically involves sequential coupling reactions. For example:

Pyrimidine Core Formation : React 4-chlorophenyl-substituted pyrimidine intermediates with acetamide derivatives under nucleophilic aromatic substitution conditions (e.g., K₂CO₃ in DMF at 60–80°C).

Acetamide Linkage : Couple the pyrimidine-oxy intermediate with methyl 3-aminobenzoate using carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous DMSO or DMF.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final product. Key characterization includes ¹H NMR (e.g., δ 3.20 ppm for CH₃ groups) and LC-MS (e.g., [M+H]⁺ at m/z 377.0) .

Q. How can researchers validate the purity of this compound using analytical techniques?

  • Answer :

  • HPLC : Utilize a C18 column with ammonium acetate buffer (pH 6.5, prepared with 15.4 g/L ammonium acetate and 10% acetic acid) and acetonitrile gradient. Monitor impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (relative retention time: 0.34) and methyl/ethyl ester derivatives (retention times: 0.65–0.85) .
  • LC-MS : Confirm molecular ion peaks and rule out side products (e.g., incomplete coupling or hydrolysis).

Q. What spectroscopic techniques are critical for structural elucidation, and how should discrepancies in data be addressed?

  • Answer :

  • ¹H NMR : Identify aromatic protons (δ 7.1–8.5 ppm) and methyl groups (δ 3.2–3.9 ppm). Discrepancies in splitting patterns may indicate rotational isomers or impurities.
  • LC-MS/MS : Confirm molecular weight and fragmentation patterns.
  • Resolution Strategy : Cross-validate with X-ray crystallography (e.g., bond angles in pyrimidine rings) or IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹).

Advanced Research Questions

Q. How can competing side reactions during the acetylation of the amino group be minimized?

  • Answer :

  • Controlled Stoichiometry : Use a 1.2:1 molar ratio of acetylating agent (e.g., acetyl chloride) to the amino intermediate to avoid over-acylation.
  • Temperature Modulation : Conduct reactions at 0–5°C to suppress hydrolysis or ring-opening side products.
  • Protecting Groups : Temporarily block reactive sites (e.g., phenolic -OH) with tert-butyldimethylsilyl (TBS) groups .

Q. What computational approaches are suitable for predicting the compound’s stability under varying pH conditions?

  • Answer :

  • pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate ionization states of the pyrimidine N-atoms and amide group.
  • Molecular Dynamics (MD) Simulations : Model hydrolysis susceptibility of the ester group at pH 6.5 (mimicking physiological conditions) .

Q. How does the electron-withdrawing 4-chlorophenyl substituent influence the pyrimidine ring’s reactivity in nucleophilic substitutions?

  • Answer :

  • The chloro group enhances electrophilicity at the pyrimidine C-4 position, facilitating nucleophilic attack by oxygen or nitrogen nucleophiles.
  • Evidence : Similar reactivity is observed in methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate, where the phenyl group stabilizes the transition state via resonance .

Q. What strategies improve yield in multi-step syntheses of structurally related pyrimidine derivatives?

  • Answer :

  • Intermediate Trapping : Isolate and purify unstable intermediates (e.g., pyrimidine-oxy acetamides) before coupling.
  • Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce nitro groups without over-reduction .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR data indicating unexpected tautomeric forms?

  • Answer :

  • Variable Temperature NMR : Perform experiments at –40°C to slow tautomerization (e.g., pyrimidine ring keto-enol shifts).
  • Comparative Analysis : Reference crystallographic data (e.g., C=O bond lengths in pyrido-thieno pyrimidinones) to confirm dominant tautomers .

Q. What impurities are most likely to arise during large-scale synthesis, and how can they be quantified?

  • Answer :

  • Common Impurities :
Impurity NameRelative Retention TimeSource
(4-Chlorophenyl)(4-hydroxyphenyl)methanone0.34Oxidative degradation
Methyl ester byproducts0.65–0.85Incomplete coupling
  • Quantification : Use HPLC with UV detection (λ = 254 nm) and external calibration curves .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (solvent purity, inert atmosphere) and share SOPs across labs to mitigate variability .
  • Structural Validation : Combine NMR, LC-MS, and X-ray crystallography for unambiguous confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.